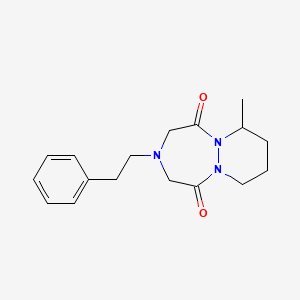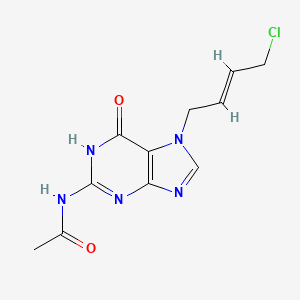
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobut-2-en-1-yl group attached to the purine ring, along with an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of a purine derivative with a chlorobut-2-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The chlorobut-2-en-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.
Applications De Recherche Scientifique
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: A related compound with a similar chlorobut-2-en-1-yl group but different structural features.
N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: Another similar compound with slight variations in the purine ring structure.
Uniqueness
N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide stands out due to its unique combination of the purine ring and chlorobut-2-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H12ClN5O2 |
|---|---|
Poids moléculaire |
281.70 g/mol |
Nom IUPAC |
N-[7-[(E)-4-chlorobut-2-enyl]-6-oxo-1H-purin-2-yl]acetamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-7(18)14-11-15-9-8(10(19)16-11)17(6-13-9)5-3-2-4-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,18,19)/b3-2+ |
Clé InChI |
ISIBOOILMPJEEI-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)C/C=C/CCl |
SMILES canonique |
CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)CC=CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


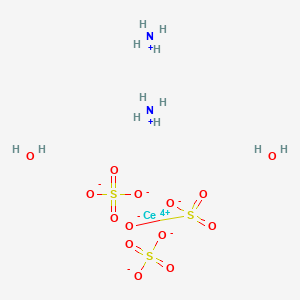
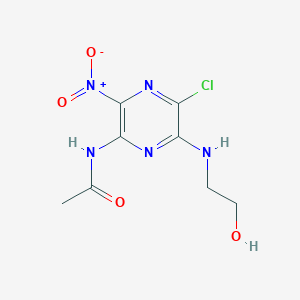
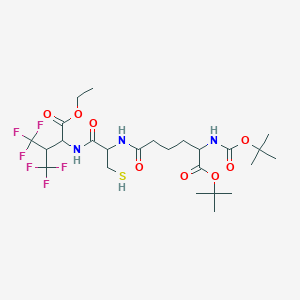
![Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B12929228.png)
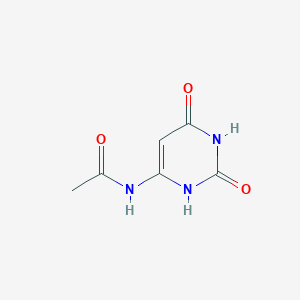
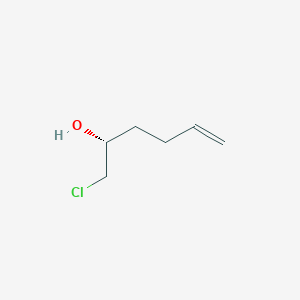
![8-[(6-Aminohexyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12929241.png)

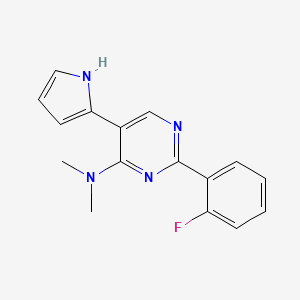

![1H-Imidazo[4,5-d][1,2,3]triazine-4(5H)-thione](/img/structure/B12929268.png)
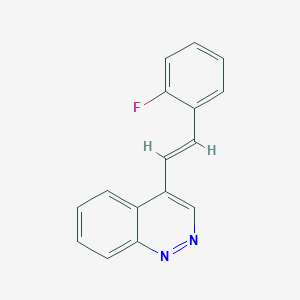
![N-{2-[1-(Benzenesulfonyl)-1H-indol-2-yl]phenyl}benzamide](/img/structure/B12929281.png)
